molecular formula C18H20O3 B11725998 Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate

Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate

Cat. No.: B11725998
M. Wt: 284.3 g/mol
InChI Key: PXROZUSRTZUKIK-UHFFFAOYSA-N
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Description

Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with a butoxy group and a propenoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate typically involves the esterification of 3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid+methanolacid catalystMethyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate+water\text{3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid+methanolacid catalyst​Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(6-butoxynaphthalen-2-yl)propan-2-ol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-(3-chlorophenyl)prop-2-enoate

Uniqueness

Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate is unique due to the presence of the butoxy group on the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C18H20O3/c1-3-4-11-21-17-9-8-15-12-14(5-7-16(15)13-17)6-10-18(19)20-2/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

PXROZUSRTZUKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC

Origin of Product

United States

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